2-Naphthalenemethanol

Enzymology Sulfation Drug Metabolism

Researchers developing MRSA-active carbapenems require high-purity 2-naphthalenemethanol as the critical 2-naphthyl synthon. Generic or isomeric substitution compromises antibiotic potency and enzymatic linearity. • Preferred AST IV sulfation substrate - eliminates substrate inhibition seen with 2-naphthol, enabling accurate kinetic measurements. • 7.5× higher activity for aryl-alcohol oxidase vs. benzyl alcohol - maximizes biosensor sensitivity. • Validated CE marker for surfactant CMC determination with established method agreement. • Key building block for 2-naphthylcarbapenem antibiotics overcoming MRSA resistance. Supplied with certificate of analysis; global shipping available.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 1592-38-7
Cat. No. B045165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenemethanol
CAS1592-38-7
Synonyms2-(Hydroxymethyl)naphthalene;  2-Naphthylcarbinol;  2-Naphthylmethanol;  2-Naphthylmethyl Alcohol;  NSC 408615;  Naphthalen-2-ylmethanol;  β-(Hydroxymethyl)naphthalene;  2-Naphthalenemethanol
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CO
InChIInChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
InChIKeyMFGWMAAZYZSWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalenemethanol: Procurement & Differentiation


2-Naphthalenemethanol (CAS 1592-38-7), also known as (2-naphthyl)methanol or 2-hydroxymethylnaphthalene, is a primary benzylic alcohol with the molecular formula C₁₁H₁₀O and a molecular weight of 158.20 g/mol [1]. This compound consists of a methanol group substituted at the 2-position of a naphthalene ring system. It exists as a white to light yellow crystalline powder with a melting point range of 79–83 °C and a calculated LogP value of approximately 2.2–2.4 [1]. As a metabolite of the environmental pollutant 2-methylnaphthalene and a documented mouse and xenobiotic metabolite, it is a critical building block and reference compound in analytical chemistry, enzymology, and advanced organic synthesis [1].

1
Analytical reference use: Reported metabolite of 2-methylnaphthalene; supports xenobiotic metabolism studies and environmental monitoring as a characterized benzylic alcohol standard.
2
Enzymology probe: Serves as a preferred substrate for aryl sulfotransferase IV and aryl-alcohol oxidase, enabling kinetic characterization free from substrate inhibition artifacts.
3
Synthetic building block: Used to introduce the 2-naphthylmethyl moiety into pharmacophores, photoinitiators, and surfactant marker systems where 2-substitution pattern is critical.

2-Naphthalenemethanol: Why Substitution Fails


Substituting 2-Naphthalenemethanol with a generic benzylic alcohol (e.g., benzyl alcohol) or its positional isomer (1-Naphthalenemethanol) is not scientifically justifiable without compromising key performance characteristics. 2-Naphthalenemethanol possesses a unique combination of lipophilicity (LogP ~2.2–2.4) and a specific naphthalene substitution pattern (2-position) that confers distinct behavior in both enzymatic and chemical reaction systems [1]. For instance, in enzymatic sulfation, 2-Naphthalenemethanol avoids the pronounced substrate inhibition observed with the analogous phenol 2-naphthol [2]. Furthermore, the 2-substitution pattern is critical for its role as a preferred substrate for aryl-alcohol oxidase, where the positional isomer would exhibit altered reactivity [3]. In polymerization initiator applications, the 2-naphthalene substitution leads to a fundamentally different UV absorption profile compared to 1-naphthalene-based compounds, directly impacting photopolymerization efficiency [4]. These documented, quantifiable differences underscore why generic or isomeric substitution will lead to divergent experimental outcomes.

2-Naphthalenemethanol Benzyl alcohol Lipophilicity (LogP ~2.2–2.4) and naphthalene ring interactions may shift substrate recognition; aryl-alcohol oxidase activity can differ by over 7-fold, altering assay sensitivity.
2-Naphthalenemethanol 1-Naphthalenemethanol Positional isomerism may change enzymatic reactivity and UV absorption profile; photopolymerization efficiency and metabolic sulfation kinetics are not directly interchangeable.
2-Naphthalenemethanol 2-Naphthol Phenolic analog exhibits pronounced substrate inhibition in AST IV assays; the benzylic alcohol avoids this artifact, supporting more reliable linear kinetic measurements.

2-Naphthalenemethanol: Quantitative Differentiation Evidence


Absence of Substrate Inhibition in Aryl Sulfotransferase IV

2-Naphthalenemethanol is a superior substrate for aryl sulfotransferase (AST) IV compared to its phenolic analog 2-naphthol. In a direct head-to-head comparison under identical assay conditions (pH 7.0), 2-naphthol exhibited pronounced substrate inhibition, a phenomenon that significantly complicates kinetic analysis and limits its utility in sulfation studies. In stark contrast, 2-naphthalenemethanol did not exhibit any substrate inhibition [1]. This differential behavior allows for more reliable and linear kinetic measurements when using 2-naphthalenemethanol as a probe for AST IV activity.

Substrate inhibition in AST IV
Head-to-head comparison
2-Naphthalenemethanol: No inhibition observed
2-Naphthol: Pronounced substrate inhibition
Supports linear kinetic analysis for sulfation pathway research.
Rat hepatic AST IV, PAPS-dependent assay, pH 7.0; definitive qualitative difference.
Enzymology Sulfation Drug Metabolism

Preferred Substrate for Aryl-Alcohol Oxidase

Among a broad range of primary aromatic alcohols, 2-naphthalenemethanol is identified as one of the two best substrates for aryl-alcohol oxidase (AAO, EC 1.1.3.7) [1][2]. This class-level inference is supported by quantitative activity data from the BRENDA enzyme database, which indicates that the relative activity of AAO with 2-naphthalenemethanol can be 745.7% of the activity observed with benzyl alcohol, a common benchmark substrate . This exceptional substrate preference makes 2-naphthalenemethanol the standard choice for characterizing AAO activity and for developing AAO-based biosensors or biocatalytic processes.

AAO relative activity
Cross-study comparable
745.7% activity relative to benzyl alcohol (baseline 100%)
Supports higher assay sensitivity in AAO-based biocatalysis and biosensor development.
Fungal AAO, O₂-dependent oxidation; reported 7.46-fold difference.
Enzymology Biocatalysis Lignin Degradation

Validated CMC Marker in Capillary Electrophoresis

2-Naphthalenemethanol has been established and validated as an effective marker compound for the determination of critical micelle concentration (CMC) of anionic surfactants using capillary electrophoresis (CE) [1]. The method relies on measuring the migration time of the marker, which exhibits a clear inflection point at the surfactant's CMC. For the model surfactant sodium dodecyl sulfate (SDS), the CE method using 2-naphthalenemethanol yielded a CMC value of 3.92 mM, which showed excellent agreement with established methods (dye solubilization: 3.53 mM; conductometry: 4.02 mM) [1]. While other neutral markers could theoretically be used, this specific application validates 2-naphthalenemethanol's performance in this precise analytical context, ensuring reliable and comparable CMC data.

CMC marker validation
Head-to-head comparison
CE method: SDS CMC 3.92 mM (agrees within ±0.4 mM of dye solubilization and conductometry)
Provides a validated marker for surfactant CMC determination by capillary electrophoresis.
Phosphate buffer pH 7.0; method transfer requires electrolyte and marker concentration review.
Analytical Chemistry Surfactant Science Capillary Electrophoresis

Key Intermediate for Anti-MRSA Carbapenems

2-Naphthalenemethanol serves as a crucial intermediate in the synthesis of a specific class of broad-spectrum antibiotics: 2-naphthylcarbapenems [1]. While the target compound itself is not the active pharmaceutical ingredient, its use as a building block is essential for accessing these derivatives. A peer-reviewed study highlights that these 2-naphthylcarbapenems exhibit enhanced in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to earlier carbapenem generations [2]. The 2-naphthyl group, introduced via 2-naphthalenemethanol, is a key structural feature contributing to this improved activity profile. Alternative naphthalenemethanol isomers or other benzylic alcohols would lead to different core structures and a loss of this specific biological activity.

Anti-MRSA carbapenem intermediate
Class-level inference
2-Naphthylcarbapenems show enhanced in vitro potency against MRSA; MIC data available for final compounds, not the intermediate.
Essential synthetic building block for accessing a specific anti-MRSA pharmacophore.
Antimicrobial screening context; intermediate activity claims require final-compound verification.
Medicinal Chemistry Antibiotic Synthesis Drug Development

2-Naphthalenemethanol: Validated Application Scenarios


Standard Substrate for AST IV Kinetic Studies

As established in the evidence, 2-naphthalenemethanol is the preferred substrate for characterizing AST IV activity due to the complete absence of substrate inhibition observed with the analogous phenol, 2-naphthol [1]. This property ensures linear kinetic measurements, making it the standard choice for accurate determination of k_cat and K_m values in sulfation pathway research.

Optimal Substrate for AAO Assays and Biosensors

The quantitative evidence demonstrates that 2-naphthalenemethanol is among the best substrates for AAO, with a relative activity 7.5-fold higher than the common benchmark benzyl alcohol [1]. This makes it the essential reagent for achieving maximum sensitivity in AAO-based applications, including activity assays, high-throughput screening, and the development of biosensors for aromatic compounds.

Validated CMC Marker for Capillary Electrophoresis

For analytical laboratories involved in surfactant characterization and formulation, 2-naphthalenemethanol is a proven and validated marker for CE-based CMC determination, with established agreement to standard methods [1]. Its use ensures data reproducibility and comparability across studies and is applicable to a wide range of anionic surfactants.

Intermediate for 2-Naphthylcarbapenem Synthesis

In pharmaceutical research and development, 2-naphthalenemethanol is a key synthetic building block for the 2-naphthylcarbapenem class of antibiotics [1]. These compounds are specifically designed to overcome MRSA resistance, a critical clinical challenge. The 2-naphthyl moiety is essential for this activity, making the procurement of high-purity 2-naphthalenemethanol critical for this specific synthetic route .

Application
Selection Property
Validation Focus
AST IV kinetic studies
Absence of substrate inhibition
Linear kinetic parameter determination
AAO activity assays and biosensors
High relative substrate activity
Assay sensitivity and signal optimization
Surfactant CMC determination by CE
Validated neutral marker performance
Method agreement with established techniques
2-Naphthylcarbapenem synthesis
2-Naphthylmethyl building block
Anti-MRSA pharmacophore access; final-compound activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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